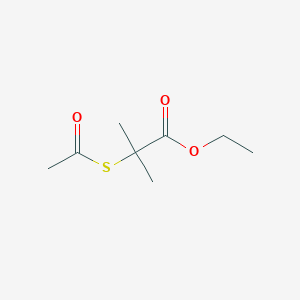
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester
Overview
Description
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is an organic compound with the molecular formula C8H14O3S. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropionic acid ethyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester typically involves the esterification of 2-methylpropionic acid with ethanol in the presence of a catalyst, followed by the introduction of the acetylsulfanyl group. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes:
Raw Materials: 2-methylpropionic acid, ethanol, acetyl chloride, and a suitable catalyst
Reaction Conditions: Controlled temperature and pressure to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various substituted esters
Scientific Research Applications
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular proteins and enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-2-methylpropionic acid ethyl ester
- 2-Methyl-1-hydroxypropane-2-thiol
- Tetramethyl-3,4-dithia-adipic acid diethyl ester
Uniqueness
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-acetylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIAHXSWNHKUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151713-51-7 | |
| Record name | ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
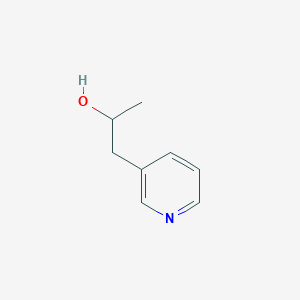
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
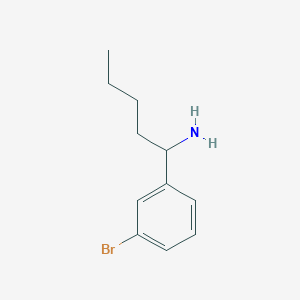
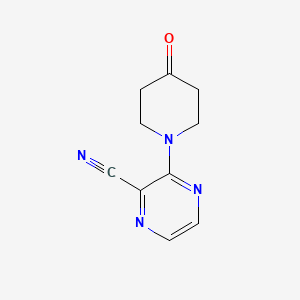

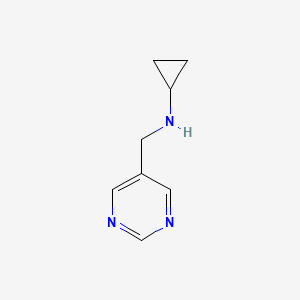

amine](/img/structure/B1399703.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
